
2(3H)-Benzothiazolethione, 5,6-dichloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(3H)-Benzothiazolethione, 5,6-dichloro- is a heterocyclic compound featuring a benzothiazole ring with thione and dichloro substituents
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Benzothiazolethione, 5,6-dichloro- typically involves the reaction of 5,6-dichloro-2-aminobenzenethiol with carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate dithiocarbamate, which cyclizes to form the desired benzothiazolethione.
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Types of Reactions:
Oxidation: 2(3H)-Benzothiazolethione, 5,6-dichloro- can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of benzothiazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Benzothiazoline derivatives.
Substitution: Various substituted benzothiazolethione derivatives.
科学研究应用
2(3H)-Benzothiazolethione, 5,6-dichloro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2(3H)-Benzothiazolethione, 5,6-dichloro- involves its interaction with biological molecules, leading to the disruption of cellular processes. The compound can inhibit the activity of certain enzymes and proteins, thereby affecting metabolic pathways. Its antimicrobial activity is attributed to its ability to interfere with the cell membrane integrity of microorganisms.
相似化合物的比较
2(3H)-Benzothiazolethione: Lacks the dichloro substituents, resulting in different chemical properties and reactivity.
5,6-Dichlorobenzothiazole: Lacks the thione group, which affects its biological activity and applications.
Uniqueness: 2(3H)-Benzothiazolethione, 5,6-dichloro- is unique due to the presence of both thione and dichloro substituents, which confer distinct chemical and biological properties
属性
CAS 编号 |
80087-69-0 |
|---|---|
分子式 |
C7H3Cl2NS2 |
分子量 |
236.1 g/mol |
IUPAC 名称 |
5,6-dichloro-3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C7H3Cl2NS2/c8-3-1-5-6(2-4(3)9)12-7(11)10-5/h1-2H,(H,10,11) |
InChI 键 |
JAHGNXIJPWTQNB-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CC(=C1Cl)Cl)SC(=S)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



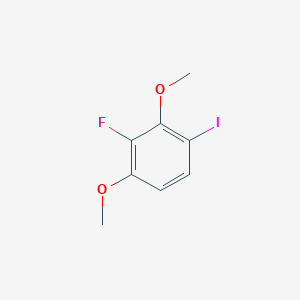

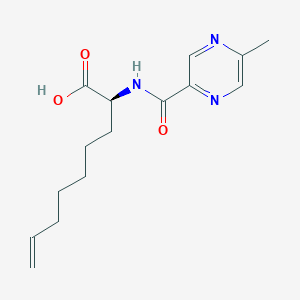

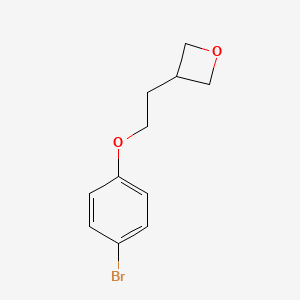
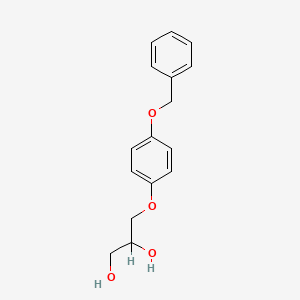
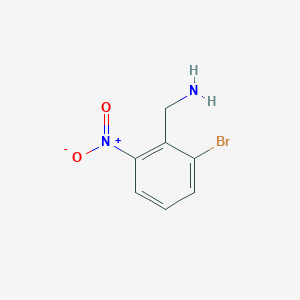
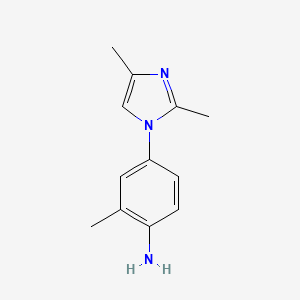
![4-[2-chloroethyl(ethyl)amino]benzoic acid](/img/structure/B8786596.png)

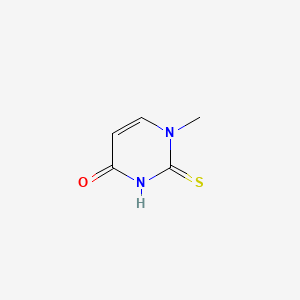
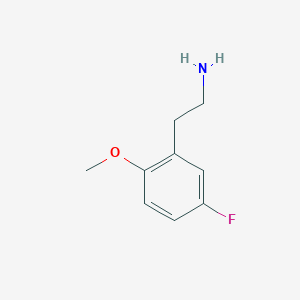
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-ethyl-](/img/structure/B8786621.png)
